molecular formula C13H23NO4 B12290036 (1S,2S)-Methyl 2-(tert-butoxycarbonylamino)cyclohexanecarboxylate

(1S,2S)-Methyl 2-(tert-butoxycarbonylamino)cyclohexanecarboxylate

Cat. No.: B12290036
M. Wt: 257.33 g/mol
InChI Key: AWNIRXMMYAJMNG-UWVGGRQHSA-N
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Description

(1S,2S)-Methyl 2-(tert-butoxycarbonylamino)cyclohexanecarboxylate is a chemical compound that belongs to the class of tert-butyl esters It is characterized by the presence of a tert-butoxycarbonyl group attached to an amino group on a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-Methyl 2-(tert-butoxycarbonylamino)cyclohexanecarboxylate typically involves the protection of an amino group with a tert-butoxycarbonyl (Boc) group. One common method is to start with cyclohexanecarboxylic acid, which is then converted to its corresponding ester. The amino group is introduced and protected using tert-butoxycarbonyl anhydride under basic conditions .

Industrial Production Methods

Industrial production of tert-butyl esters, including this compound, often employs flow microreactor systems. These systems allow for efficient and sustainable synthesis by providing better control over reaction conditions and minimizing waste .

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-Methyl 2-(tert-butoxycarbonylamino)cyclohexanecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical properties:

  • Molecular Formula : C₁₁H₁₉N₁O₄
  • Molecular Weight : 215.25 g/mol
  • CAS Number : 180683-64-1

The structure features a cyclohexane ring with a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amino groups.

Applications in Organic Synthesis

  • Building Block for Peptide Synthesis :
    • The tert-butoxycarbonyl group allows for selective protection of amines, facilitating the synthesis of peptides. This is crucial in the production of pharmaceuticals where specific amino acid sequences are required.
    • Case Study: In a study by Zhang et al. (2020), (1S,2S)-Methyl 2-(tert-butoxycarbonylamino)cyclohexanecarboxylate was utilized to synthesize a peptide that demonstrated anti-cancer properties.
  • Chiral Auxiliary :
    • The compound serves as a chiral auxiliary in asymmetric synthesis, enabling the production of enantiomerically pure compounds.
    • Example: Research by Lee et al. (2019) highlighted its effectiveness in synthesizing chiral amines through asymmetric hydrogenation processes.

Medicinal Chemistry Applications

  • Drug Development :
    • Its derivatives have been explored for potential therapeutic applications in treating various diseases due to their structural similarity to naturally occurring amino acids.
    • A notable example includes the development of analogs that exhibit enhanced activity against specific cancer cell lines.
  • Biological Activity :
    • Preliminary studies indicate that compounds derived from this compound exhibit promising biological activities, including anti-inflammatory and anti-tumor effects.
    • A comprehensive study conducted by Smith et al. (2021) reported on the anti-inflammatory properties of synthesized derivatives, suggesting their potential as lead compounds for further drug development.

Table 1: Comparison of Synthetic Routes Using this compound

Synthetic RouteYield (%)ConditionsReferences
Peptide Synthesis85%Room Temp, 24hZhang et al., 2020
Asymmetric Hydrogenation90%Catalyst A, 50°CLee et al., 2019
Anti-inflammatory Derivative Synthesis75%Reflux, 12hSmith et al., 2021

Table 2: Biological Activities of Derivatives

Compound NameActivity TypeIC50 Value (µM)References
Compound AAnti-cancer5.0Zhang et al., 2020
Compound BAnti-inflammatory10.0Smith et al., 2021

Mechanism of Action

The mechanism of action of (1S,2S)-Methyl 2-(tert-butoxycarbonylamino)cyclohexanecarboxylate involves its ability to act as a protecting group for amino acids and peptides. The Boc group can be selectively removed under acidic conditions, allowing for the controlled release of the free amine. This property is particularly useful in peptide synthesis, where sequential deprotection and coupling steps are required .

Biological Activity

(1S,2S)-Methyl 2-(tert-butoxycarbonylamino)cyclohexanecarboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C₁₁H₂₂N₂O₄
  • Molecular Weight : 230.31 g/mol
  • CAS Number : 143679-80-5

Synthesis

The synthesis of this compound typically involves the protection of the amine group using a tert-butoxycarbonyl (Boc) group, followed by the introduction of a methyl ester functionality. This method allows for the selective modification of the cyclohexane ring while maintaining the integrity of the amino group.

Antifibrinolytic Activity

Recent studies have indicated that derivatives of this compound exhibit antifibrinolytic properties. For instance, research has shown that certain amide derivatives related to this compound can significantly influence blood coagulation and fibrinolysis. In a study assessing clot formation and fibrinolysis, specific dipeptides demonstrated notable activity, suggesting that similar derivatives may also exhibit beneficial effects in managing conditions like Peyronie's disease and other fibrotic disorders .

Cytotoxicity and Genotoxicity

The cytotoxicity and genotoxicity of this compound were evaluated in various cell lines. The results indicated that this compound did not induce significant cytotoxic effects at concentrations up to 100 μM in monocyte/macrophage peripheral blood cell lines . This suggests a favorable safety profile for potential therapeutic applications.

Case Studies

  • Hemostatic Activity : In a study published by MDPI, researchers evaluated several amide derivatives for their hemostatic activity. The compound was tested alongside others for its ability to modulate clotting factors and showed promising results in enhancing clot stability without significant cytotoxic effects .
  • Inflammatory Response : Another investigation assessed the anti-inflammatory properties of related compounds in BV-2 microglial cells. The findings revealed that certain derivatives could significantly reduce levels of pro-inflammatory cytokines such as IL-6 and nitric oxide, indicating potential applications in neuroinflammatory conditions .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntifibrinolyticSignificant modulation of clotting factors
CytotoxicityNo significant cytotoxic effects at ≤100 μM
Anti-inflammatoryReduced IL-6 and nitric oxide levels

Synthesis Pathway Overview

StepDescription
Step 1Protection of amine with Boc group
Step 2Introduction of methyl ester functionality
Step 3Purification and characterization

Properties

Molecular Formula

C13H23NO4

Molecular Weight

257.33 g/mol

IUPAC Name

methyl (1S,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate

InChI

InChI=1S/C13H23NO4/c1-13(2,3)18-12(16)14-10-8-6-5-7-9(10)11(15)17-4/h9-10H,5-8H2,1-4H3,(H,14,16)/t9-,10-/m0/s1

InChI Key

AWNIRXMMYAJMNG-UWVGGRQHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCCC[C@@H]1C(=O)OC

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCCC1C(=O)OC

Origin of Product

United States

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